

Flavor chemistry and sensory perception of 2-Methylbutyl isobutyrate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbutyl isobutyrate

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An In-depth Technical Guide to the Flavor Chemistry and Sensory Perception of **2-Methylbutyl Isobutyrate**

Introduction

2-Methylbutyl isobutyrate (CAS No. 2445-69-4) is a significant ester in the field of flavor and fragrance chemistry.[1][2][3] Characterized by its potent fruity aroma, this compound is a key component in the formulation of a wide array of flavors and scents, contributing desirable notes to food products, beverages, and consumer goods.[4] Its presence in various natural sources, including fruits and fermented beverages, underscores its importance in both natural and artificial flavor creation.[5]

This technical guide provides a comprehensive overview of **2-Methylbutyl isobutyrate**, intended for researchers, scientists, and professionals in drug development and related fields. It covers its chemical and physical properties, sensory profile, natural occurrence, and the mechanisms of its perception. Furthermore, it details established experimental protocols for its chemical analysis and sensory evaluation, supported by structured data and visual diagrams to facilitate understanding.

Chemical and Physical Properties

2-Methylbutyl isobutyrate, also known as 2-methylbutyl 2-methylpropanoate, is a carboxylic ester with a distinct sensory profile.[2][6] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2-methylbutyl 2-methylpropanoate	[2][7]
Synonyms	Isobutyric acid, 2-methylbutyl ester; 2-Methylbutyl 2-methylpropionate	[3][7]
CAS Number	2445-69-4	[1][3]
Molecular Formula	C ₉ H ₁₈ O ₂	[1][2][3]
Molecular Weight	158.24 g/mol	[2][3]
Appearance	Colorless, clear liquid	[1][7]
Boiling Point	167 - 170°C	[1][3]
Flash Point	50°C (122°F)	[1][5]
Specific Gravity	0.856 - 0.862 @ 25°C	[1][5]
Refractive Index	1.405 - 1.413 @ 20°C	[1]
Vapor Pressure	1.895 mmHg @ 25°C (est.)	[5]
Solubility	Soluble in alcohol and fixed oils; Insoluble in water	[1]
Purity (GLC)	≥ 95%	[1][7]

Flavor and Aroma Profile

The sensory characteristics of **2-Methylbutyl isobutyrate** are predominantly fruity and sweet, with additional complex notes that make it a versatile ingredient.

- **Odor Description:** The aroma is described as fruity, ethereal, and reminiscent of tropical fruits like banana.[5] Other descriptors include herbaceous and somewhat earthy notes.[1] It can also present with nuances of apple and pear.[4]
- **Flavor Description:** The taste profile is characterized as sweet, herbaceous, and fruity.[1]

- Application Nuances: In flavor compositions, it is used to impart notes of apple, pear, and banana in products such as beverages, confectionery, and baked goods.[4] In hop-forward beers, it contributes to citrusy, tropical, and stone fruit aromas.[8]

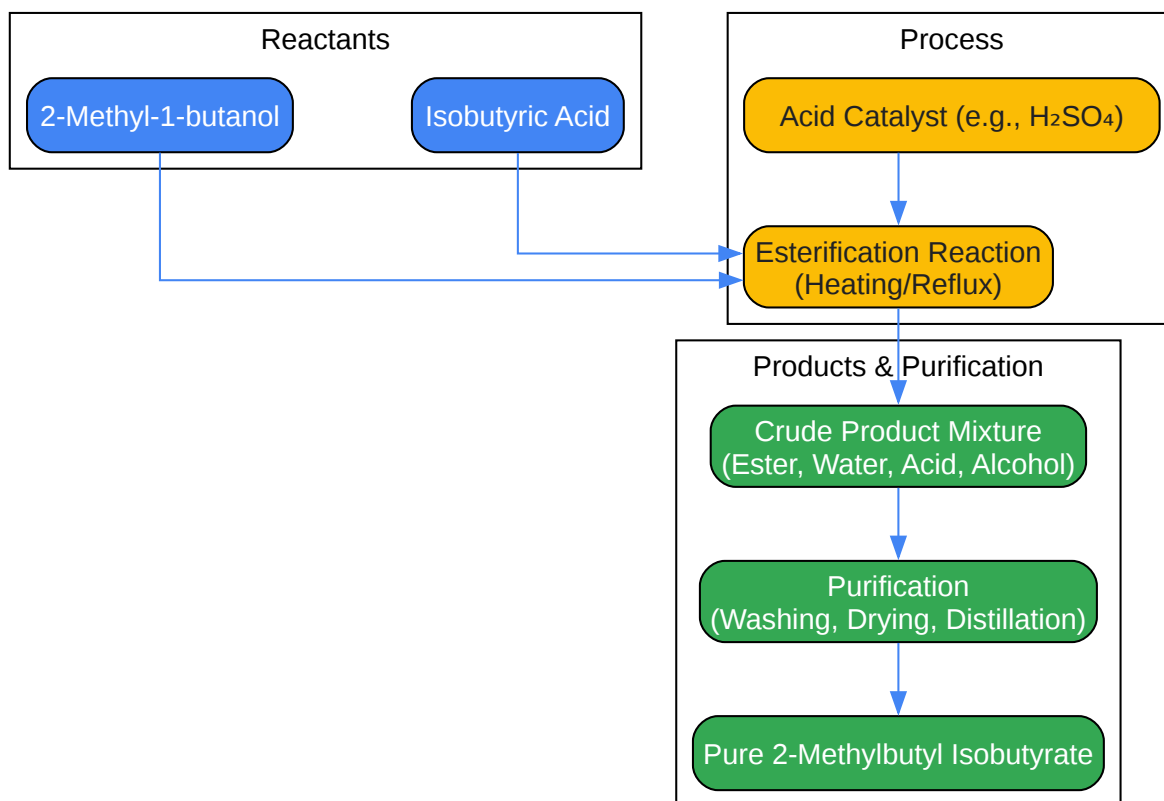
Natural Occurrence

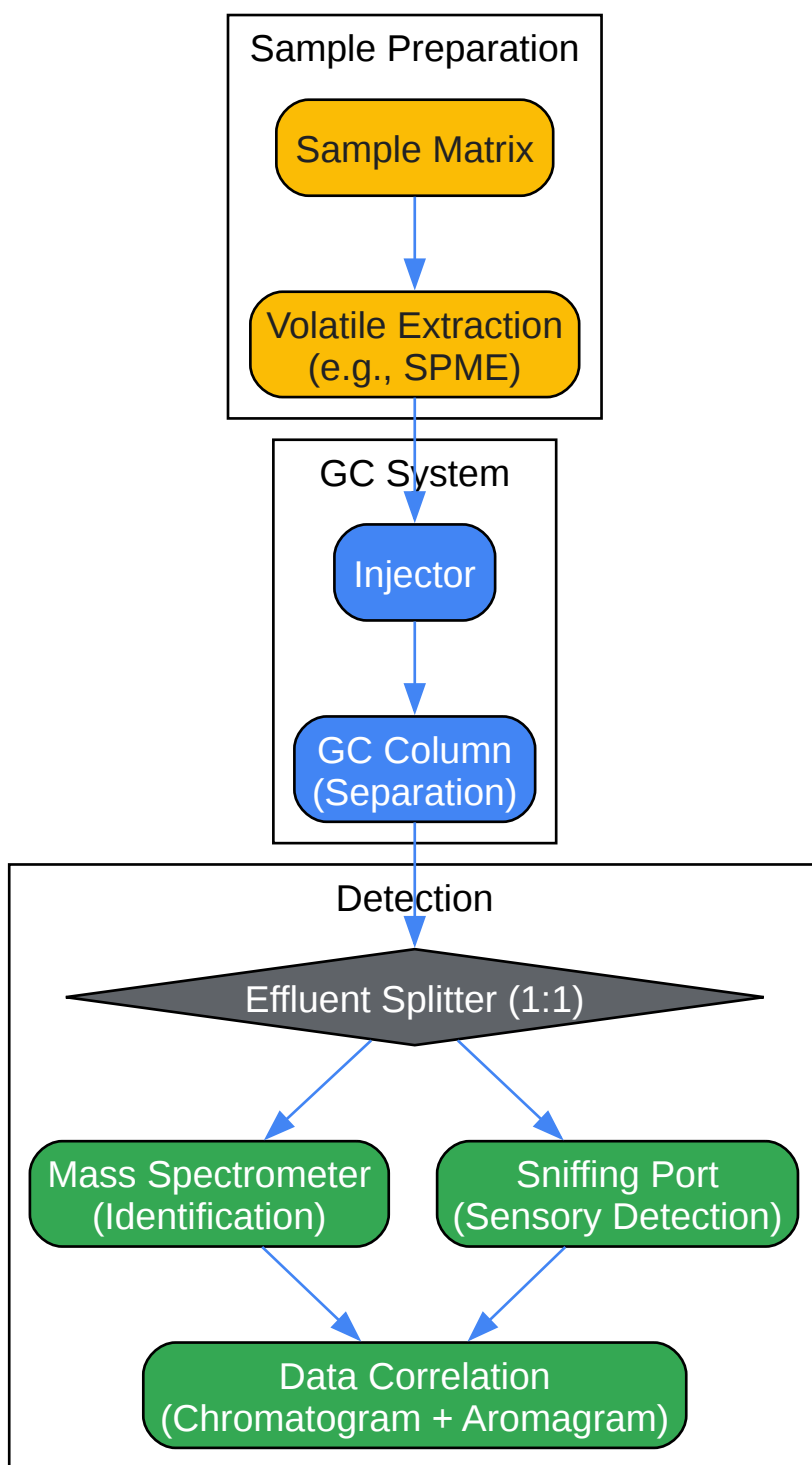
2-Methylbutyl isobutyrate is a naturally occurring volatile compound found in a variety of plants and food products. Its presence is a significant contributor to the characteristic aroma of these sources.

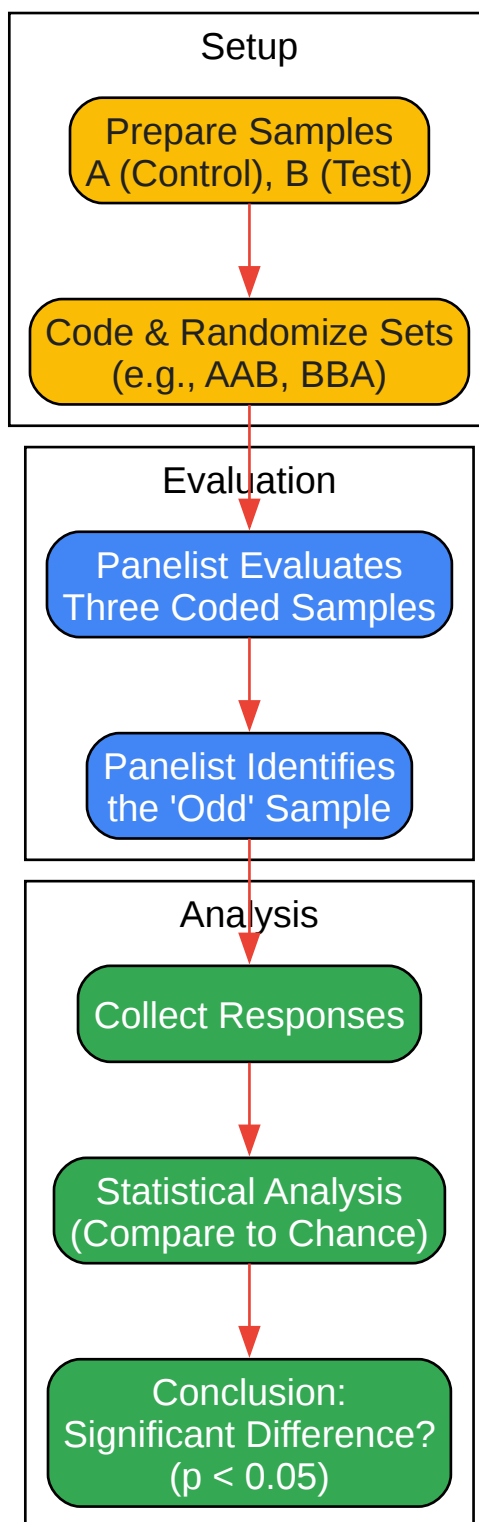
Natural Source	Reference(s)
Apricot (fruit)	[5]
Beer	[5][9]
Cheese	[5]
Hop Oil (<i>Humulus lupulus</i>)	[2][5]
<i>Eriocephalus punctulatus</i> (flower oil)	[5]
<i>Heracleum paphlagicum</i> (fruit oil)	[5]
Black Tea	[5]

Synthesis of 2-Methylbutyl Isobutyrate

The industrial synthesis of **2-Methylbutyl isobutyrate** is typically achieved via Fischer-Speier esterification. This process involves the acid-catalyzed reaction between 2-methyl-1-butanol and isobutyric acid.







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- To cite this document: BenchChem. [Flavor chemistry and sensory perception of 2-Methylbutyl isobutyrate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025998#flavor-chemistry-and-sensory-perception-of-2-methylbutyl-isobutyrate]

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